molecular formula C20H27N7O13P2 B14744222 Thymidylyl-deoxyadenylic acid CAS No. 2147-15-1

Thymidylyl-deoxyadenylic acid

Cat. No.: B14744222
CAS No.: 2147-15-1
M. Wt: 635.4 g/mol
InChI Key: YRITVODHCMDVSY-VEGPOJNRSA-N
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Description

Thymidylyl-deoxyadenylic acid is a double-stranded alternating copolymer composed of thymidylyl and deoxyadenylic acid units. It is commonly used as a model for studying DNA structure dynamics and drug interactions . This compound is significant in the field of molecular biology and biochemistry due to its role in DNA research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidylyl-deoxyadenylic acid can be synthesized through the polymerization of thymidylyl and deoxyadenylic acid monomers. The process involves the formation of phosphodiester bonds between the nucleotides under controlled conditions. The reaction typically requires the presence of a catalyst and a suitable solvent to facilitate the polymerization .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. These machines can precisely control the addition of nucleotides, ensuring high purity and yield of the final product. The synthesized polymer is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Thymidylyl-deoxyadenylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include mononucleotides and other smaller nucleotide fragments, depending on the reaction conditions and reagents used .

Scientific Research Applications

Thymidylyl-deoxyadenylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thymidylyl-deoxyadenylic acid involves its interaction with DNA-binding proteins and enzymes. It can mimic natural DNA sequences, allowing researchers to study the binding affinity and specificity of these proteins. The molecular targets include DNA polymerases, helicases, and other enzymes involved in DNA metabolism. The pathways involved in these interactions are crucial for understanding the fundamental processes of DNA replication and repair .

Comparison with Similar Compounds

  • Poly(deoxyadenylic-thymidylic) acid
  • Poly(dA-dT)
  • Poly(dA:dT)

Comparison: Thymidylyl-deoxyadenylic acid is unique due to its specific sequence and structure, which allows it to serve as an accurate model for studying DNA dynamics. Compared to other similar compounds, it offers a more precise representation of natural DNA sequences, making it invaluable for research purposes .

Properties

CAS No.

2147-15-1

Molecular Formula

C20H27N7O13P2

Molecular Weight

635.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H27N7O13P2/c1-9-4-26(20(30)25-19(9)29)14-2-10(28)12(38-14)5-37-42(34,35)40-11-3-15(39-13(11)6-36-41(31,32)33)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28H,2-3,5-6H2,1H3,(H,34,35)(H2,21,22,23)(H,25,29,30)(H2,31,32,33)/t10-,11-,12+,13+,14?,15+/m0/s1

InChI Key

YRITVODHCMDVSY-VEGPOJNRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O

Origin of Product

United States

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